Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate
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Overview
Description
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate is an organic compound with the molecular formula C16H14N2O6. It is a derivative of benzoic acid and contains both nitro and ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of 3-aminobenzoic acid with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(((4-nitrophenoxy)carbonyl)amino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 3-(((4-aminophenoxy)carbonyl)amino)benzoate
Substitution: Depending on the nucleophile, products like this compound derivatives
Hydrolysis: 3-(((4-nitrophenoxy)carbonyl)amino)benzoic acid and ethanol
Scientific Research Applications
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Ethyl 4-aminobenzoate
- Ethyl 3-nitrobenzoate
Uniqueness
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C16H14N2O6 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
ethyl 3-[(4-nitrophenoxy)carbonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-2-23-15(19)11-4-3-5-12(10-11)17-16(20)24-14-8-6-13(7-9-14)18(21)22/h3-10H,2H2,1H3,(H,17,20) |
InChI Key |
SLTMNEKWYVLBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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